molecular formula C11H10N2O B044812 2-Methoxy-5-(pyridin-2-YL)pyridine CAS No. 381725-49-1

2-Methoxy-5-(pyridin-2-YL)pyridine

Cat. No. B044812
M. Wt: 186.21 g/mol
InChI Key: HRVJUCXZUHFRNP-UHFFFAOYSA-N
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Patent
US08742127B2

Procedure details

In a 300 mL inner volume flask replaced by nitrogen, tetrahydrofuran solution of isopropylmagnesium chloride (19.5% by weight, 30.3 g, 57.5 mmol) was charged, and cooled at 10° C., and then tetrahydrofuran solution (20 g) of 5-bromo-2-methoxypyridine (9.4 g, 50.0 mmol) was added dropwise in the range of 10 to 20° C. for 1.0 hour. After adding dropwise, the reaction mixture was stirred in the range of 10 to 20° C. for 1.5 hours, and then added dropwise to the tetrahydrofuran solution (20 g) containing 2-bromopyridine (7.9 g, 50.0 mmol) and [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.14 g, 0.25 mmol) in the range of 10 to 20° C. for 2.0 hours. After adding dropwise, the reaction mixture was stirred in the range of 10 to 20° C. for 4.0 hours, however, 6-methoxy-3,2′-bipyridine could not be obtained.
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
0.14 g
Type
catalyst
Reaction Step One
Quantity
20 g
Type
solvent
Reaction Step Two
Quantity
9.4 g
Type
reactant
Reaction Step Three
Quantity
20 g
Type
solvent
Reaction Step Three
Quantity
30.3 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Mg]Cl)(C)C.Br[C:7]1[CH:8]=[CH:9][C:10]([O:13][CH3:14])=[N:11][CH:12]=1.Br[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][N:17]=1>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].O1CCCC1>[CH3:14][O:13][C:10]1[N:11]=[CH:12][C:7]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][N:17]=2)=[CH:8][CH:9]=1 |f:3.4.5.6|

Inputs

Step One
Name
Quantity
7.9 g
Type
reactant
Smiles
BrC1=NC=CC=C1
Name
Quantity
0.14 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
Step Two
Name
Quantity
20 g
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
9.4 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)OC
Name
Quantity
20 g
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
30.3 g
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred in the range of 10 to 20° C. for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was charged
ADDITION
Type
ADDITION
Details
After adding dropwise
ADDITION
Type
ADDITION
Details
After adding dropwise
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred in the range of 10 to 20° C. for 4.0 hours
Duration
4 h

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
COC1=CC=C(C=N1)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.